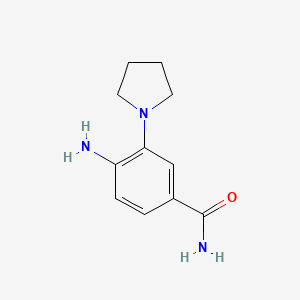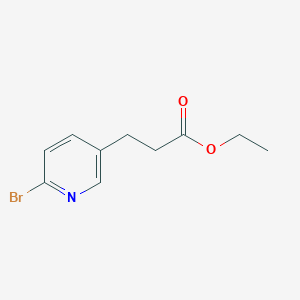
2,3,6-Tribromo-5-(2,4,5-tribromophenoxy)phenol
Übersicht
Beschreibung
2,3,6-Tribromo-5-(2,4,5-tribromophenoxy)phenol is a brominated phenol derivative. This compound is known for its significant bromine content, which imparts unique chemical properties. It is primarily used in various industrial applications, including as a flame retardant and in the synthesis of other complex organic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Tribromo-5-(2,4,5-tribromophenoxy)phenol typically involves the bromination of phenol derivatives. The process begins with the controlled reaction of elemental bromine with phenol under specific conditions to ensure selective bromination at the desired positions. The reaction is usually carried out in an organic solvent such as acetic acid or chloroform, with the temperature carefully regulated to avoid over-bromination .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors where phenol and bromine are reacted under controlled conditions. The product is then purified through crystallization or distillation to obtain the desired purity level .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,6-Tribromo-5-(2,4,5-tribromophenoxy)phenol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove bromine atoms or to alter the phenolic structure.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted phenols.
Oxidation: Formation of quinones and other oxidized phenolic compounds.
Reduction: Formation of de-brominated phenols or altered phenolic structures.
Wissenschaftliche Forschungsanwendungen
2,3,6-Tribromo-5-(2,4,5-tribromophenoxy)phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its antimicrobial properties.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Widely used as a flame retardant in various materials, including plastics and textiles
Wirkmechanismus
The mechanism of action of 2,3,6-Tribromo-5-(2,4,5-tribromophenoxy)phenol involves its interaction with biological molecules. The bromine atoms in the compound can form strong bonds with various biological targets, disrupting normal cellular functions. This disruption can lead to antimicrobial effects or other biological activities. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tribromophenol: Another brominated phenol with similar flame retardant properties.
2,4,6-Tribromoanisole: A derivative of 2,4,6-Tribromophenol, known for its musty odor.
2,4,6-Tribromo-1,3,5-trihydroxybenzene: A compound with similar bromination patterns but different functional groups
Uniqueness
2,3,6-Tribromo-5-(2,4,5-tribromophenoxy)phenol is unique due to its specific bromination pattern and the presence of the phenoxy group. This structure imparts distinct chemical properties, making it particularly effective as a flame retardant and in other industrial applications .
Eigenschaften
IUPAC Name |
2,3,6-tribromo-5-(2,4,5-tribromophenoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br6O2/c13-4-1-6(15)8(2-5(4)14)20-9-3-7(16)10(17)12(19)11(9)18/h1-3,19H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMXJJKKPYEAJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)Br)OC2=CC(=C(C(=C2Br)O)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30846094 | |
| Record name | 2,3,6-Tribromo-5-(2,4,5-tribromophenoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30846094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
659.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918404-67-8 | |
| Record name | 2,3,6-Tribromo-5-(2,4,5-tribromophenoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30846094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Thieno[2,3-d]pyrimidin-4(1H)-one, 5-(trifluoromethyl)-](/img/structure/B3302602.png)

![4-fluoro-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B3302622.png)







![3H-Spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B3302665.png)
![O-[1-(6-chloropyridin-3-yl)ethyl]hydroxylamine](/img/structure/B3302670.png)

